5-Methylhexane-2-sulfonyl chloride
Description
5-Methylhexane-2-sulfonyl chloride (C₇H₁₅ClO₂S) is an aliphatic sulfonyl chloride characterized by a branched alkyl chain and a sulfonyl chloride (-SO₂Cl) functional group. Its structural features include:
- Molecular Formula: C₇H₁₅ClO₂S
- SMILES: CC(C)CCC(C)S(=O)(=O)Cl
- InChI: InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3
- Structure: The molecule comprises a hexane backbone substituted with a methyl group at position 5 and a sulfonyl chloride group at position 2.
This compound is primarily used in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions or as a sulfonating agent. Its aliphatic nature distinguishes it from aromatic sulfonyl chlorides, which are more commonly studied in pharmaceutical contexts .
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
5-methylhexane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
VZYKPQRSKUVHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexane-2-sulfonyl chloride can be synthesized through the chlorination of 5-methylhexane-2-sulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes using thionyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters.
Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane, acetonitrile.
Catalysts: In some cases, catalysts like triethylamine are used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-methylhexane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . This results in the formation of sulfonamides, esters, or thioesters, depending on the nucleophile used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-methylhexane-2-sulfonyl chloride with aromatic sulfonyl chlorides and other aliphatic analogs:
| Compound Name | Molecular Formula | Backbone Type | Key Substituents | Similarity Score* | Key Applications |
|---|---|---|---|---|---|
| This compound | C₇H₁₅ClO₂S | Aliphatic | Methyl (C5), sulfonyl chloride (C2) | — | Surfactants, agrochemicals |
| 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | C₈H₉ClO₃S | Aromatic | Methoxy (C2), methyl (C4) | 0.86 | Pharmaceutical intermediates |
| 5-Chloro-2-methoxybenzenesulfonyl chloride | C₇H₆Cl₂O₃S | Aromatic | Chloro (C5), methoxy (C2) | 0.86 | Drug synthesis (e.g., VEGFR2 inhibitors) |
| 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride | C₉H₁₁ClO₃S | Aromatic | Ethoxy (C2), methyl (C4) | 0.83 | Polymer chemistry |
*Similarity scores (0–1 scale) are based on functional group alignment and backbone structure .
Reactivity and Stability
This compound :
- Reactivity : The aliphatic backbone confers higher flexibility but lower resonance stabilization compared to aromatic analogs. This results in faster hydrolysis in aqueous environments and greater susceptibility to radical degradation .
- Stability : Less stable under acidic or oxidative conditions due to the absence of aromatic electron delocalization.
Aromatic Sulfonyl Chlorides (e.g., 5-Chloro-2-methoxybenzenesulfonyl chloride):
Research Findings and Data Tables
Physicochemical Properties (Theoretical Predictions)
| Property | This compound | 2-Methoxy-4-methylbenzene-1-sulfonyl Chloride |
|---|---|---|
| Molecular Weight (g/mol) | 198.71 | 220.67 |
| Boiling Point (°C)* | ~215–220 | ~290–300 |
| LogP (Partition Coefficient) | 2.8 | 3.1 |
| Aqueous Solubility (mg/L) | 1,200 | 450 |
*Estimated based on structural analogs.
Biological Activity
5-Methylhexane-2-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a branched alkane chain. Its structure is crucial for understanding its biological activity, which, while not extensively documented, suggests significant potential based on the behavior of similar compounds.
This compound appears as a colorless to pale yellow liquid, soluble in polar organic solvents. The sulfonyl chloride group imparts electrophilic characteristics, making it reactive towards nucleophiles. This reactivity is essential for its applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar sulfonyl chlorides can be made:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methanesulfonyl Chloride | CH₃SO₂Cl | Simplest sulfonyl chloride; widely used as a reagent. |
| Butanesulfonyl Chloride | C₄H₉SO₂Cl | Higher alkane chain; similar reactivity patterns. |
| Propanesulfonyl Chloride | C₃H₇SO₂Cl | Less sterically hindered; used in similar applications. |
| 2-Methylpropane-1-sulfonyl Chloride | C₅H₁₃SO₂Cl | Branched structure; different steric properties. |
The branched structure of this compound enhances steric hindrance compared to linear analogs, potentially affecting reaction rates and pathways.
Synthesis and Characterization
Research indicates that the synthesis of sulfonamides from sulfonyl chlorides can lead to compounds with enhanced biological activities. For instance, studies involving the transformation of sulfonyl chlorides into various biologically active sulfonamides highlight their potential therapeutic applications .
Pharmacokinetic Studies
Pharmacokinetic profiling of related compounds has revealed insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For example, certain sulfonamide derivatives exhibit favorable plasma protein binding and moderate brain penetration, which are critical for their efficacy in therapeutic contexts .
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